molecular formula C18H28N2O2 B5767206 N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide

N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B5767206
M. Wt: 304.4 g/mol
InChI Key: WANBOTNVOLANCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results for its potential use in the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease.

Mechanism of Action

The exact mechanism of action of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptide. This binding prevents the formation of toxic beta-amyloid aggregates, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is its potential use in the treatment of various neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of beta-amyloid aggregation. Additionally, research is needed to determine the optimal dosing and administration of this compound for the treatment of various neurodegenerative diseases. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide involves the reaction of 2-methoxybenzylamine with isobutyl isocyanate in the presence of a catalyst. This reaction results in the formation of the intermediate N-isobutyl-2-methoxybenzyl isocyanate, which is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. One of the major areas of research has been in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are known to play a key role in the development of Alzheimer's disease.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)12-19-18(21)15-8-10-20(11-9-15)13-16-6-4-5-7-17(16)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANBOTNVOLANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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